cholesterol n-heptyl carbonate

説明

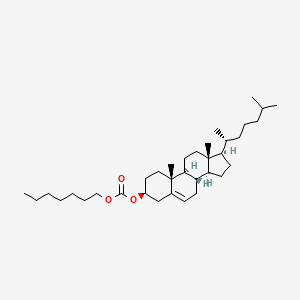

It is characterized by the esterification of cholesterol with heptyl carbonate, resulting in a compound with the molecular formula C35H60O3 and a molecular weight of 528.86 g/mol . This compound is primarily used in biochemical research and has applications in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cholesterol n-heptyl carbonate typically involves the esterification of cholesterol with heptyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous dichloromethane or tetrahydrofuran

Reaction Time: 12-24 hours

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Reactants: Cholesterol and heptyl chloroformate

Catalysts: Pyridine or triethylamine

Solvent: Dichloromethane or tetrahydrofuran

Purification: Column chromatography or recrystallization to obtain the pure product.

化学反応の分析

Types of Reactions: cholesterol n-heptyl carbonate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form ketones or carboxylic acids.

Reduction: Can be reduced to form alcohols.

Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Corresponding substituted products depending on the nucleophile used

科学的研究の応用

Drug Delivery Systems

Cholesterol n-heptyl carbonate has been extensively studied for its role in drug delivery systems. Its ability to form liposomes and micelles enhances the encapsulation and delivery of hydrophobic drugs.

Case Studies

- Liposome Formulations : A study demonstrated that liposomes incorporating this compound significantly improved the delivery efficiency of doxorubicin (DOX) in cancer therapy. The formulation exhibited enhanced stability and controlled release properties under physiological conditions .

- Neoglycoconjugates : Researchers synthesized neoglycoconjugates using this compound to target liver cells. These conjugates showed increased uptake in liver tissues, suggesting potential for targeted therapies in hepatic diseases .

Data Table: Comparison of Drug Delivery Efficacy

| Formulation Type | Drug Loaded | Release Profile | Targeting Efficiency |

|---|---|---|---|

| Liposomes with this compound | Doxorubicin | Controlled release at 37°C | High (liver-targeted) |

| Neoglycoconjugates | Galactose-DOX | Sustained release | Very High |

Bioimaging Applications

The incorporation of this compound into imaging agents has been explored for enhancing bioimaging techniques, particularly in fluorescence imaging.

Case Studies

- Fluorescent Conjugates : A study reported the synthesis of fluorescent conjugates containing this compound that were successfully utilized in bioimaging applications. These conjugates exhibited strong fluorescence signals, enabling visualization of cellular processes in real-time .

Biomaterials Development

Cholesterol derivatives, including this compound, are being researched for their potential in developing biomaterials due to their biocompatibility and ability to form self-assembled structures.

Case Studies

- Self-Assembling Polymers : Research indicated that polymers incorporating this compound can self-assemble into nanostructures suitable for drug delivery and tissue engineering applications. These materials demonstrated favorable mechanical properties and biodegradability .

Data Table: Properties of Cholesterol-Based Biomaterials

| Property | This compound | Traditional Biomaterials |

|---|---|---|

| Biocompatibility | Excellent | Moderate |

| Mechanical Strength | High | Variable |

| Self-Assembly Capability | Yes | Limited |

Anticancer Applications

Research has also focused on the potential anticancer properties of this compound derivatives.

Case Studies

作用機序

cholesterol n-heptyl carbonate can be compared with other cholesterol derivatives such as:

- Cholesterol Oleyl Carbonate

- Cholesterol Pelargonate

- Cholesterol Benzoate

Uniqueness: this compound is unique due to its specific ester linkage with heptyl carbonate, which imparts distinct physicochemical properties. These properties make it particularly useful in applications requiring specific membrane interactions and stability .

類似化合物との比較

- Cholesterol Oleyl Carbonate: Used in liquid crystal applications.

- Cholesterol Pelargonate: Known for its use in temperature-sensitive materials.

- Cholesterol Benzoate: Utilized in the synthesis of advanced materials and as a research tool .

生物活性

Cholesterol n-heptyl carbonate is a derivative of cholesterol, which is a vital lipid molecule involved in numerous biological processes. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in biomedical research.

Overview of Cholesterol and Its Derivatives

Cholesterol plays a critical role in maintaining cell membrane integrity, serving as a precursor for steroid hormones, bile acids, and vitamin D. Its derivatives, including cholesterol esters and carbonates, exhibit varied biological activities that can be harnessed for therapeutic purposes. This compound (C₃₃H₆₈O₂) is synthesized by esterifying cholesterol with heptyl carbonate, enhancing its solubility and bioavailability in biological systems.

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

- Esterification : Cholesterol is reacted with heptyl carbonate in the presence of a catalyst to form the ester bond.

- Purification : The product is purified using techniques such as column chromatography to isolate the desired compound.

Biological Activity

This compound exhibits several notable biological activities:

- Membrane Fluidity Modulation : Like other cholesterol derivatives, it influences the fluidity and permeability of cellular membranes, which is crucial for various cellular processes such as signaling and transport.

- Drug Delivery Systems : Due to its amphiphilic nature, this compound can be utilized in drug delivery systems. It enhances the solubility and stability of hydrophobic drugs, facilitating their transport across biological membranes.

1. Drug Delivery Applications

A study investigated the use of this compound in liposomal formulations for cancer therapy. The results indicated that these formulations improved drug uptake in cancer cells while minimizing systemic toxicity. The liposomes demonstrated enhanced cellular uptake due to their ability to fuse with cell membranes more effectively than traditional formulations.

2. Neuroprotective Effects

Research has shown that cholesterol derivatives can play a role in neuroprotection. In animal models of neurodegenerative diseases, this compound was found to support neuronal survival by modulating apoptotic pathways and promoting cellular repair mechanisms in demyelinated tissues .

Comparative Analysis of Cholesterol Derivatives

| Property | Cholesterol | This compound |

|---|---|---|

| Molecular Weight | 386.65 g/mol | 484.79 g/mol |

| Solubility | Low | Higher due to heptyl group |

| Membrane Interaction | Yes | Enhanced due to esterification |

| Biological Function | Precursor for hormones | Drug delivery and neuroprotection |

特性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H60O3/c1-7-8-9-10-11-23-37-33(36)38-28-19-21-34(5)27(24-28)15-16-29-31-18-17-30(26(4)14-12-13-25(2)3)35(31,6)22-20-32(29)34/h15,25-26,28-32H,7-14,16-24H2,1-6H3/t26-,28+,29+,30-,31+,32+,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEXXPUMMZEWSU-SJTWHRLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H60O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659857 | |

| Record name | (3beta)-Cholest-5-en-3-yl heptyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15455-81-9 | |

| Record name | Cholest-5-en-3-ol (3β)-, 3-(heptyl carbonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15455-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3beta)-Cholest-5-en-3-yl heptyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。